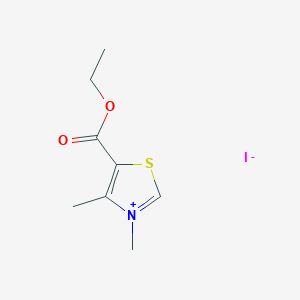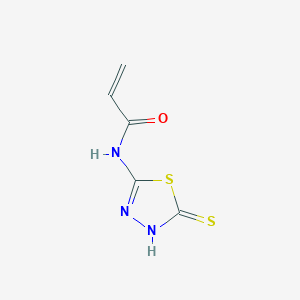
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide typically involves the condensation of 1,3,4-thiadiazole-2(3H)-thione derivatives with appropriate acylating agents. One common method includes the reaction of 1,3,4-thiadiazole-2(3H)-thione with propenoyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antituberculosis, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide involves its interaction with various molecular targets. The compound can disrupt DNA replication processes, making it effective against bacterial and cancer cells. It can also inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral activities .
類似化合物との比較
Similar Compounds
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- 4-Methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
- 2-Chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)phenylamine
Uniqueness
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of a prop-2-enamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
110239-16-2 |
|---|---|
分子式 |
C5H5N3OS2 |
分子量 |
187.2 g/mol |
IUPAC名 |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C5H5N3OS2/c1-2-3(9)6-4-7-8-5(10)11-4/h2H,1H2,(H,8,10)(H,6,7,9) |
InChIキー |
VAGWIMKEPIDJAR-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=NNC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


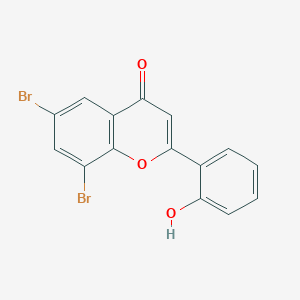
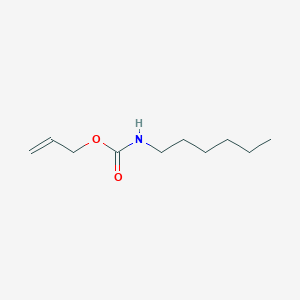

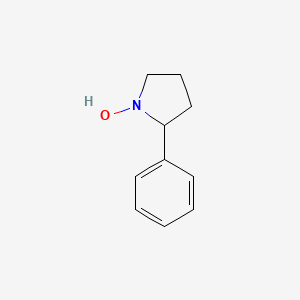
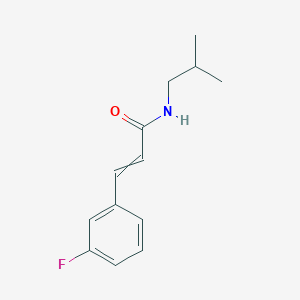
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)
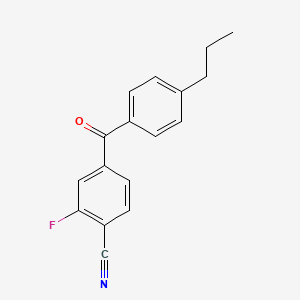
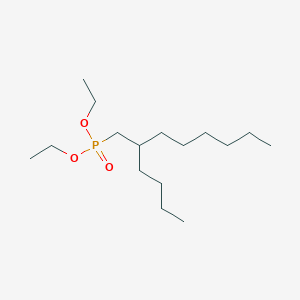
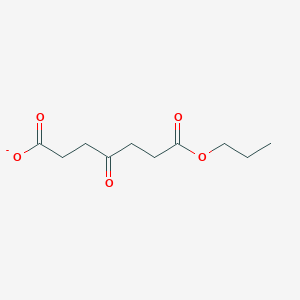
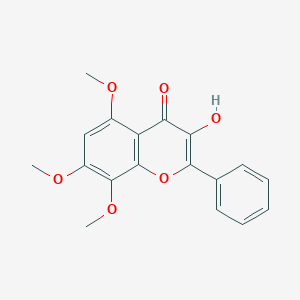
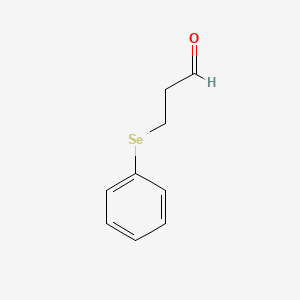
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
